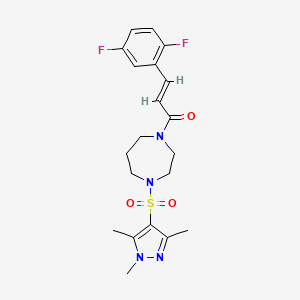

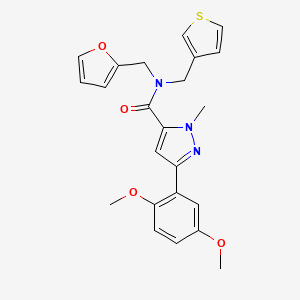

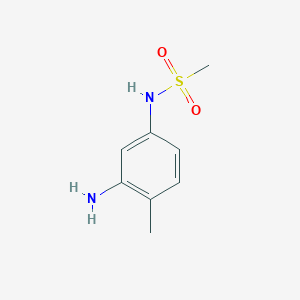

![molecular formula C12H14BrNO2S B2894208 4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide CAS No. 2097920-59-5](/img/structure/B2894208.png)

4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide” is a compound that has been studied for its potential antiviral properties . It is a derivative of 2-thiazolecarboxamide and has been found to be active against the HPV virus .

Synthesis Analysis

The synthesis of this compound involves the use of nitrosocarbonyl intermediates, which are fleeting compounds obtainable from the periodate oxidation of hydroxamic acids . These intermediates can be easily trapped with dienes and alkenes to give the products of hetero Diels-Alder and ene reactions in high yields . A fleeting heterocyclic nitrosocarbonyl derived from the corresponding nitrile oxide is used in the synthesis of this compound . The synthetic strategy is based on hetero Diels-Alder cycloaddition followed by mild reductive cleavage of the N-O bond .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the hetero Diels-Alder cycloaddition . This is a type of pericyclic reaction that involves the reaction of a diene with a dienophile to form a six-membered ring. In this case, the dienophile is a fleeting heterocyclic nitrosocarbonyl derived from a nitrile oxide .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymerization Potential

One area of scientific research on thiophene derivatives, similar to the compound , focuses on their synthesis and application in photostabilization of materials. For example, the synthesis of new thiophene derivatives has been explored for their use as photostabilizers for rigid poly(vinyl chloride) (PVC), demonstrating that these compounds can significantly reduce the level of photodegradation of PVC films. This indicates that similar compounds, including 4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide, could have potential applications in the development of photostabilizers for various polymers, enhancing their durability and lifespan under UV exposure (Balakit et al., 2015).

Anticonvulsant and Antinociceptive Activities

Another significant area of application for related compounds is in the development of anticonvulsant and antinociceptive drugs. Studies on compounds structurally related to this compound have identified their potential in treating convulsions and pain. For instance, the crystal structures of anticonvulsant enaminones have been determined, providing insight into the design of new therapeutic agents with improved efficacy (Kubicki et al., 2000). Furthermore, evaluations of the antinociceptive activities of enaminone compounds in animal models have shown promising results, highlighting the potential of these compounds in pain management (Masocha et al., 2016).

Zukünftige Richtungen

The compound has shown promising activity against viruses, particularly the HPV virus . This suggests that it could be further studied for its potential as an antiviral drug. The use of pericyclic reactions in the synthesis of biologically active molecules is also a promising area for future research .

Eigenschaften

IUPAC Name |

4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2S/c13-9-6-10(17-7-9)11(15)14-8-12(16)4-2-1-3-5-12/h2,4,6-7,16H,1,3,5,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQKFJUEMGEAJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNC(=O)C2=CC(=CS2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

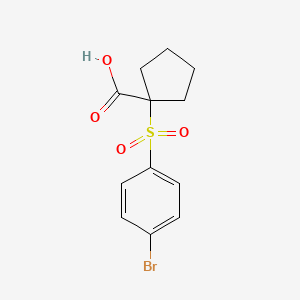

![1-(Thiolan-3-yl)-4-[4-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane](/img/structure/B2894127.png)

![N-{3-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2894129.png)

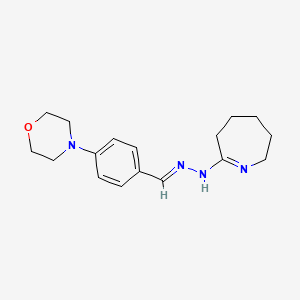

![3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2894133.png)

![5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2894135.png)

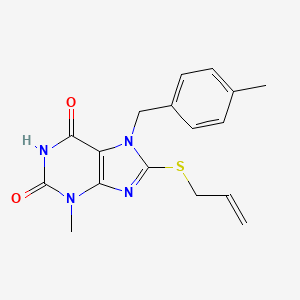

![2-Isopropyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2894140.png)